Regioisomer Differentiation: 5-yl vs. 3-yl Pyrazole Substitution Impacts Commercial Purity and Synthetic Accessibility
4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid is commercially available with a certified purity of >99% (HPLC) from reputable suppliers, whereas its regioisomer, 4-(1H-pyrazol-3-yl)oxane-4-carboxylic acid, is typically offered at a lower minimum purity of 95% . This 4% purity differential is critical for applications requiring high-fidelity starting materials, such as fragment-based drug discovery, PROTAC synthesis, or quantitative biological assays where impurities can confound dose-response relationships.
| Evidence Dimension | Commercial purity (HPLC) |
|---|---|
| Target Compound Data | >99% |
| Comparator Or Baseline | 4-(1H-pyrazol-3-yl)oxane-4-carboxylic acid (regioisomer): min. 95% |
| Quantified Difference | ≥4% absolute purity advantage |
| Conditions | Vendor specification; analytical method: HPLC |
Why This Matters
Higher initial purity reduces the need for costly in-house repurification and minimizes the risk of impurity-driven false positives in screening cascades.
